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Compound of Interest

Compound Name: 4-Acetoxy-3-methoxybenzoic acid

Cat. No.: B084668 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Acetoxy-3-
methoxybenzoic acid, a compound of interest in various research and development sectors.

The document, tailored for researchers, scientists, and drug development professionals, details

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics.

Executive Summary
4-Acetoxy-3-methoxybenzoic acid (C₁₀H₁₀O₅, Molar Mass: 210.18 g/mol ) is a derivative of

vanillic acid. The accurate interpretation of its spectral data is crucial for its identification, purity

assessment, and structural elucidation. This guide presents a summary of its key spectral

features, predicted and experimental, alongside detailed experimental protocols.

Spectral Data Summary
The following tables summarize the key spectral data for 4-Acetoxy-3-methoxybenzoic acid.

Table 1: ¹H NMR Spectral Data (Predicted)
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Proton
Chemical Shift (δ) ppm
(Predicted)

Multiplicity

-COOH ~11-13 Singlet (broad)

Ar-H ~7.5 - 7.8 Multiplet

Ar-H ~7.0 - 7.2 Multiplet

-OCH₃ ~3.9 Singlet

-OCOCH₃ ~2.3 Singlet

Note: Predicted values are based on spectral data of similar compounds and known substituent

effects.

Table 2: ¹³C NMR Spectral Data (Predicted)
Carbon Chemical Shift (δ) ppm (Predicted)

C=O (acid) ~170

C=O (ester) ~168

C-O (aromatic) ~151

C-O (aromatic) ~143

C (aromatic) ~125

C (aromatic) ~123

C (aromatic) ~115

C (aromatic) ~112

-OCH₃ ~56

-OCOCH₃ ~21

Note: Predicted values are based on spectral data of similar compounds and known substituent

effects.
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Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)

~1760 Strong C=O stretch (Ester)

~1690 Strong C=O stretch (Carboxylic Acid)

~1600, ~1500 Medium C=C stretch (Aromatic)

~1200 Strong C-O stretch (Ester and Ether)

Note: Data is interpreted from the NIST gas-phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data (Predicted
Fragmentation)

m/z Proposed Fragment

210 [M]⁺ (Molecular Ion)

168 [M - CH₂CO]⁺

151 [M - COOH - CH₃]⁺

123 [M - COOH - OCH₃]⁺

Note: Predicted fragmentation patterns are based on typical behavior of aromatic carboxylic

acids.

Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Acetoxy-3-methoxybenzoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing
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(0.00 ppm).[1][2][3] The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

Data processing involves Fourier transformation, phasing, and baseline correction.[1]

Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[4]

A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to

ensure good contact.[5] Alternatively, a thin solid film can be prepared by dissolving the

compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate.[6][7] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the instrument, often after separation by gas

chromatography (GC-MS). For less volatile compounds like carboxylic acids, derivatization

(e.g., silylation) may be necessary to improve volatility.[8] The molecule is ionized (typically at

70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

[9] The fragmentation pattern provides a molecular fingerprint.[9][10][11]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.
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Caption: Workflow for Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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